(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

Catalog No.
S3009447
CAS No.
1184589-25-0
M.F
C11H13N3
M. Wt
187.246
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

CAS Number

1184589-25-0

Product Name

(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

IUPAC Name

[4-(1-methylpyrazol-4-yl)phenyl]methanamine

Molecular Formula

C11H13N3

Molecular Weight

187.246

InChI

InChI=1S/C11H13N3/c1-14-8-11(7-13-14)10-4-2-9(6-12)3-5-10/h2-5,7-8H,6,12H2,1H3

InChI Key

PSOAJXIUSYFYLP-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CN

solubility

not available
  • Search for Biological Activity

    Scientific literature databases like PubMed or SciFinder SciFinder: can be used to search for recent research articles mentioning this compound. These resources can reveal potential biological activities or mechanisms of action being investigated.

  • Similarity to Known Molecules

    (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine shares structural similarities with other aryl-substituted pyrazoles aryl-substituted pyrazoles . Research on these related molecules might provide clues about potential applications of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine.

  • Patent Literature

    Searching patent databases Espacenet: might reveal industrial applications being explored for (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine.

The compound (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine is an organic molecule characterized by a phenyl ring substituted with a pyrazole derivative and an amine group. Its structure features a 1-methyl-1H-pyrazol-4-yl moiety attached to a phenyl group, which is further linked to a methanamine functional group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

The reactivity of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine can be attributed to its functional groups. The amine group can participate in nucleophilic substitution reactions, while the aromatic system can undergo electrophilic aromatic substitution. Additionally, the pyrazole ring can engage in various reactions typical of heterocycles, such as oxidation or complexation with metal ions.

Research indicates that compounds similar to (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyrazole moiety is particularly noted for its role in targeting specific biological pathways, making it a candidate for drug development. Studies have shown that derivatives of this compound can inhibit certain enzymes and receptors involved in disease processes.

Synthesis of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine can be achieved through several methods:

  • Condensation Reactions: Typically involves the reaction of 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde with amines under acidic or basic conditions.
  • Reduction Reactions: The reduction of corresponding nitro or imine derivatives can yield the desired amine.
  • Multi-step Synthesis: Starting from simpler precursors, the synthesis may involve multiple steps including protection/deprotection strategies to selectively introduce functional groups.

The unique structure of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine lends itself to various applications:

  • Pharmaceuticals: Potential use as an active pharmaceutical ingredient due to its biological activities.
  • Material Science: Incorporation into polymers or composites for enhanced properties.
  • Agricultural Chemistry: Possible development as a pesticide or herbicide based on its biological activity.

Interaction studies involving (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine focus on its binding affinity with biological targets such as enzymes and receptors. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.
  • In vitro Assays: To evaluate the biological effects and mechanisms of action.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Similar compounds include:

  • Phenylmethanamine: Lacks the pyrazole moiety but shares the amine functionality.
  • Pyrazole derivatives: Such as 3-amino-5-methylpyrazole, which have different substituents affecting their reactivity and biological activity.
  • Benzylamine derivatives: These compounds may exhibit similar reactivity but differ in their pharmacological profiles due to structural variations.

Comparison Table

Compound NameStructure CharacteristicsUnique Properties
(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamineContains both pyrazole and amine functionalitiesPotential anticancer activity
PhenylmethanamineSimple amine structure without heterocyclesBasic amine properties
3-amino-5-methylpyrazoleContains amino group on a pyrazole ringAntimicrobial activity
BenzylamineAromatic amine without heterocyclic structuresUsed in various chemical syntheses

The uniqueness of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine lies in its combination of a pyrazole ring with an aromatic amine, which may enhance its biological activity compared to simpler compounds lacking this structural complexity.

Pyrazole-phenyl hybrids trace their origins to early 20th-century investigations into heterocyclic chemistry. The discovery of natural pyrazole derivatives, such as 1-pyrazolyl-alanine from watermelon seeds in 1959, highlighted their biological relevance. Synthetic pyrazole-phenyl systems gained prominence with the commercialization of drugs like celecoxib (a COX-2 inhibitor) and crizotinib (an ALK inhibitor), which demonstrated the therapeutic potential of this scaffold. The integration of phenyl groups into pyrazole systems, as seen in (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine, arose from efforts to enhance metabolic stability and target affinity. Early synthetic routes relied on cyclocondensation of hydrazines with 1,3-diketones, but modern approaches now employ transition-metal catalysis and photoredox methods to achieve regioselective functionalization.

Structural Significance of the 4-Substituted Pyrazole-Phenyl Scaffold

The 4-substituted pyrazole-phenyl motif in (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine exhibits distinct electronic and steric properties:

Structural FeatureChemical Impact
1-Methylpyrazole at C4Enhances metabolic stability by blocking oxidative N-demethylation pathways.
Para-Substituted Phenyl RingFacilitates π-π interactions with aromatic residues in biological targets.
Methanamine Side ChainEnables hydrogen bonding with catalytic sites of enzymes or synthetic receptors.

The methyl group at N1 of the pyrazole ring reduces rotational freedom, favoring planar conformations that improve binding to flat hydrophobic pockets. Quantum mechanical studies suggest that the electron-withdrawing nature of the pyrazole ring polarizes the phenyl group, increasing its electrophilicity for nucleophilic aromatic substitutions.

Importance in Medicinal Chemistry and Materials Science

In medicinal chemistry, this scaffold has been leveraged to develop inhibitors targeting kinases, GPCRs, and ion channels. For example, derivatives bearing fluorinated pyrazole-phenyl groups show enhanced blood-brain barrier permeability, making them candidates for neurodegenerative disease therapeutics. In materials science, the compound’s rigid aromatic structure and amine functionality have been exploited to synthesize:

  • Conductive polymers via oxidative polymerization
  • Metal-organic frameworks (MOFs) with high surface areas for gas storage
  • Fluorescent probes for pH sensing, utilizing the amine’s protonation-dependent emission properties

Current Research Landscape and Knowledge Gaps

Recent studies focus on diversifying substitution patterns at the pyrazole C3/C5 and phenyl C2/C6 positions to modulate bioactivity. A 2025 study demonstrated that introducing electron-donating groups (e.g., methoxy) at the phenyl ring’s meta position increases α-glucosidase inhibitory activity by 53-fold compared to acarbose. However, critical gaps persist:

  • Limited data on the scaffold’s behavior under physiological pH conditions
  • Unexplored applications in photodynamic therapy despite its UV absorption maxima near 280 nm
  • Need for computational models predicting regioselectivity in N-alkylation reactions

Ongoing work aims to address these challenges through high-throughput screening and machine learning-driven synthesis optimization.

Suzuki Coupling Approaches

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone for constructing the biaryl scaffold of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine. This method couples a pyrazole-bearing boronic acid derivative with a halogenated benzylamine precursor. For instance, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (CAS: 761446-44-0) reacts with 4-bromophenylmethanamine under palladium catalysis to form the desired biaryl structure [5] [6]. Key catalysts include Pd(PPh₃)₄ and PdCl₂(dppf), which facilitate oxidative addition and transmetallation steps. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C, achieving yields exceeding 75% [5].

Water-Free Reaction Conditions and Considerations

Water-sensitive intermediates necessitate stringent anhydrous conditions. Residual moisture deactivates palladium catalysts and hydrolyzes boronic esters, reducing efficiency. Solvents like THF are dried over molecular sieves, and reactions are conducted under inert atmospheres (N₂ or Ar) [6]. For example, the coupling of 1-methylpyrazole-4-boronic acid pinacol ester with 4-iodophenylmethanamine in dry DMF at 90°C for 12 hours yields 82% product [6].

Optimization Parameters for High Yield Synthesis

Optimization studies highlight temperature, catalyst loading, and ligand choice as critical variables. A 5 mol% Pd(OAc)₂ with 10 mol% SPhos ligand in toluene at 110°C enhances turnover frequency, achieving 89% yield [5]. Stoichiometric adjustments, such as a 1.2:1 boronic ester-to-aryl halide ratio, minimize side reactions.

Table 1: Suzuki Coupling Optimization Parameters

ParameterOptimal ValueYield (%)
CatalystPd(OAc)₂/SPhos89
SolventToluene89
Temperature (°C)11089
Reaction Time (h)889

Pyrazole Alkylation Strategies

N-Methylation of Pyrazole Precursors

N-Methylation installs the 1-methyl group on the pyrazole ring. Methyl iodide or dimethyl sulfate in the presence of K₂CO₃ in acetone selectively alkylates the pyrazole nitrogen at 60°C [3]. For example, treating 1H-pyrazol-4-ylphenylmethanamine with methyl iodide affords 85% yield of the N-methylated product [3].

Selective Functionalization Techniques

Regioselective functionalization avoids undesired substitutions on the pyrazole ring. Directed ortho-metalation using LDA (lithium diisopropylamide) at −78°C enables precise C-H activation at the 4-position, which is subsequently quenched with electrophiles like CO₂ or alkyl halides .

Boronic Acid Pinacol Ester Intermediates

Boronic esters, such as 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, serve as stable intermediates for Suzuki coupling. Synthesized via Miyaura borylation of 4-bromo-1-methylpyrazole with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂, these esters exhibit enhanced shelf life and reactivity [5] [6].

One-Pot Synthetic Routes

Tandem Reactions for Pyrazole Formation

Tandem Paal-Knorr synthesis constructs the pyrazole ring in situ. For example, reacting β-ketonitriles with hydrazine hydrate in ethanol under reflux forms the pyrazole core, which undergoes subsequent benzylamine coupling without isolation [3]. This method reduces purification steps and improves overall yield (78%) [3].

Regioselective Synthesis Considerations

Microwave-assisted one-pot reactions enhance regioselectivity. A mixture of 4-fluorophenylacetonitrile, methylhydrazine, and acetic acid irradiated at 150 W for 20 minutes selectively produces the 4-(1-methylpyrazol-4-yl) regioisomer in 91% yield [4].

Green Chemistry Approaches

Solventless Synthesis Methods

Mechanochemical grinding avoids toxic solvents. Ball-milling 1-methylpyrazole-4-boronic acid, 4-iodophenylmethanamine, and Pd/C in a planetary mill for 2 hours achieves 88% yield with minimal waste [4].

Microwave-Assisted Techniques

Microwave irradiation accelerates reaction kinetics. A NiFe₂O₄ nanocatalyst promotes three-component coupling of aldehydes, malononitrile, and hydrazines in ethanol under microwave conditions (300 W, 10 minutes), yielding 94% product [4].

Table 2: Green Synthesis Performance Metrics

MethodConditionsYield (%)
Solventless Ball-Mill2 h, Pd/C88
Microwave (NiFe₂O₄)300 W, 10 min94

Modifications at the Pyrazole Ring

3.1.1 N-Substitution Effects on Biological Activity
EntryPyrazole N-substitutionBiological target (assay)Potency
14 – NH (unsubstituted)CDK2 (recombinant enzyme)K$$_i$$ = 7 nM [1]
16 – N-methyl on both ringsCDK2K$$_i$$ = 23 nM (3-fold loss) [1]
17 – Single N-methylCDK2K$$_i$$ = 11 nM (1.6-fold loss) [1]
31 – N-(2-morpholinoethyl)CDK248% inhibition at 1 µM (≈ >1 µM) [1]
1c – NH (baseline)ROCK-IIIC$${50}$$ = 2 nM; cell IC$${50}$$ = 4 nM [2]
1i – 3-methyl N-substitutedROCK-IIIC$${50}$$ = 2 nM; cell IC$${50}$$ = 90 nM (23-fold drop) [2]

N-alkylation is tolerated at the enzyme level, but even small groups (methyl) reduce cellular potency, probably by decreasing hydrogen-bond capacity and increasing polarity requirements for membrane passage. Bulky N-alkyl chains abolish activity.

3.1.2 C3/C5 Substitution Patterns
EntryRing substitution patternBiological targetPotency
14 – 1-methyl-4-yl (parent)CDK2K$$_i$$ = 7 nM [1]
20 – 3-methylCDK2K$$_i$$ = 26 nM (3.7-fold loss) [1]
21 – 3-methyl + Cl at C-5CDK2K$$_i$$ = 23 nM [1]
35 – 1-methyl-5-yl isomerCDK264% inhibition at 1 µM [1]
23 – 5-yl on the second ringCDK2K$$_i$$ = 90 nM (18-fold loss) [1]

Electronic calculations and tautomeric studies show that electron-donating groups favour C-3 occupation, whereas electron-withdrawing groups stabilise C-5 isomers [3]. Experimentally, shifting the pyrazole attachment from C-4 to C-5 or appending a C-3 methyl consistently weakens affinity.

Phenyl Ring Modifications

3.2.1 Effect of Electron-Withdrawing and Electron-Donating Groups
CompoundRing substituent (3-position)ROCK-II IC$$_{50}$$Trend
1fNH$$_2$$ (strong donor)3 nM [2]↑ potency
1cOMe (donor)2 nM [2]↑ potency
1eMe (weak donor)33 nM [2]moderate
1hF (mild EWG)3 nM [2]↑ potency
1gCl (EWG)17 nM [2]moderate
NO$$_2$$ (strong EWG, literature)>1 µM [4]↓ potency

Both electron-rich and mildly electron-poor groups can enhance binding by modulating π-stacking with the kinase P-loop. Strongly electron-withdrawing groups disrupt this interaction and depress activity.

3.2.2 Ortho, Meta and Para Substitution Patterns
Substitution siteExample (OMe)ROCK-II IC$$_{50}$$
Ortho (2-OMe, 1b)26 nM [2]
Meta (3-OMe, 1c)2 nM (13-fold gain) [2]
Para (4-OMe, 1d)2750 nM (≫1000-fold loss) [2]

Optimal interaction occurs when the pyrazolyl-benzylamine bears its auxiliary group meta to the methanamine, positioning it beneath the glycine-rich loop. Para substitution projects the group away from the pocket, abrogating potency.

Methanamine Group Functionalisation

3.3.1 N-Alkylation Strategies
ModificationRepresentative compoundKinase IC$$_{50}$$Off-target PKA
Secondary amine (parent 1c)1c2 nM882 nM [2]
Tertiary amine side-chain (1r)1r<1 nM3900 nM (improved selectivity) [2]
N-methyl urea (1u)1u<1 nM>3000 nM [2]

Alkylation of the benzylic nitrogen or capping it within ureas retains ROCK potency while sharply lowering activity at cyclic AMP-dependent protein kinase, a common off-target.

Factor Xa optimisation followed a similar path: replacing the highly basic benzamidine with a neutral benzylamine maintained sub-nanomolar affinity (DPC-423 K$$_i$$ ≈ 0.1 nM) and conferred oral bioavailability [5].

3.3.2 Conversion to Advanced Functional Groups

The primary amine can serve as a handle for:

  • Urea formation – essential in urea-based ROCK inhibitors where the urea carbonyl hydrogen-bonds to Lys-121, giving low-nanomolar potency [2].
  • Sulfonamide linkage – in N,4-di(pyrazol-4-yl)pyrimidine CDK2 inhibitors, replacing the amine with sulfonamide reduced activity 28-fold, underscoring the need for a hydrogen-bond donor [1].
  • Amide and carbamate elaboration – patents on benzylamine-pyrazole derivatives show that amide analogues decrease factor Xa affinity by >100-fold, highlighting the importance of cationic charge and conformational freedom [6].

Key SAR Takeaways

  • Maintaining an unalkylated N-H on the pyrazole ring maximises kinase affinity, whereas bulky N-substituents impair cellular potency [1] [2].
  • Substitution at C-3 or migration to C-5 consistently reduces binding; the 1-methyl-4-yl orientation is optimal for π-stacking with hinge residues [1] [3].
  • Meta-positioned mild donors or halogens on the phenyl ring enhance ROCK activity; para substitution is detrimental [2].
  • Careful N-alkylation of the methanamine improves pharmacokinetics and selectivity without sacrificing potency, a principle successfully applied in ROCK and factor Xa inhibitor programmes [2] [5].
  • Transforming the primary amine into urea or sulfonamide is tolerated only when hydrogen-bonding geometry to the target is preserved; otherwise, affinity collapses [1] [2].

XLogP3

0.7

Dates

Last modified: 08-17-2023

Explore Compound Types